Tert-butyl (1-bromopropan-2-yl)carbamate

chiral building block enantiomeric purity asymmetric synthesis

Tert-butyl (1-bromopropan-2-yl)carbamate (CAS 263410-21-5), synonymously (S)-tert-butyl (1-bromopropan-2-yl)carbamate, is a chiral carbamate ester with the molecular formula C₈H₁₆BrNO₂ and a molecular weight of 238.12 g/mol. The molecule combines a Boc-protected amine on a stereogenic secondary carbon with a primary alkyl bromide, creating a bifunctional building block widely employed in asymmetric synthesis and medicinal chemistry.

Molecular Formula C8H16BrNO2
Molecular Weight 238.125
CAS No. 263410-21-5
Cat. No. B2513694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-bromopropan-2-yl)carbamate
CAS263410-21-5
Molecular FormulaC8H16BrNO2
Molecular Weight238.125
Structural Identifiers
SMILESCC(CBr)NC(=O)OC(C)(C)C
InChIInChI=1S/C8H16BrNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)
InChIKeyOTOODTHBNJYOIV-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl (1-bromopropan-2-yl)carbamate (CAS 263410-21-5): Chiral Bifunctional Building Block – Core Identity and Specifications


Tert-butyl (1-bromopropan-2-yl)carbamate (CAS 263410-21-5), synonymously (S)-tert-butyl (1-bromopropan-2-yl)carbamate, is a chiral carbamate ester with the molecular formula C₈H₁₆BrNO₂ and a molecular weight of 238.12 g/mol. [1] The molecule combines a Boc-protected amine on a stereogenic secondary carbon with a primary alkyl bromide, creating a bifunctional building block widely employed in asymmetric synthesis and medicinal chemistry.

Why Generic Substitution Fails: Stereochemistry and Regiochemistry Define Tert-butyl (1-bromopropan-2-yl)carbamate's Utility


In-class carbamate building blocks such as tert-butyl (2-bromopropyl)carbamate (CAS 121102-88-3) or tert-butyl (3-bromopropyl)carbamate (CAS 83948-53-2) share the same molecular formula but differ in the position of the bromine atom or in stereochemistry. These structural variations translate into divergent reactivity in nucleophilic substitution and cross-coupling reactions. [1] Substituting one regioisomer or enantiomer for another without quantitative justification can alter reaction rates, compromise chiral integrity, and ultimately derail the stereochemical outcomes required by target molecules in pharmaceutical research.

Tert-butyl (1-bromopropan-2-yl)carbamate (CAS 263410-21-5) Product-Specific Quantitative Evidence Guide


Stereochemical Identity: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer (CAS 263410-21-5) is specifically designated for stereodefined synthesis, whereas the racemic mixture (CAS 1391026-59-7) introduces 50% of the undesired (R)-enantiomer. Commercial (S)-material is typically supplied at 97% purity by HPLC (Sigma-Aldrich), although independent enantiomeric excess measurements are not routinely reported by all vendors.

chiral building block enantiomeric purity asymmetric synthesis

Reactivity Advantage: Primary Alkyl Bromide vs. Secondary Alkyl Bromide Regioisomer

The target compound bears a primary alkyl bromide, which undergoes SN2 displacement more rapidly than the secondary bromide present in tert-butyl (2-bromopropyl)carbamate (CAS 121102-88-3). Classical physical-organic data indicate that primary alkyl bromides react approximately 10²-fold faster than secondary analogues under standard SN2 conditions. [1]

SN2 reactivity alkyl bromide regioselectivity

Protecting Group Orthogonality: Boc vs. Cbz in Divergent Synthesis

The Boc group in the target compound is quantitatively cleaved under acidic conditions (e.g., TFA/CH₂Cl₂ or 4 M HCl/dioxane) in under 30 minutes at room temperature, whereas benzyl (1-bromopropan-2-yl)carbamate (Cbz analog) requires hydrogenolytic conditions (H₂, Pd/C) or strongly acidic media (e.g., HBr/AcOH). [1] This orthogonality is critical when assembling molecules that contain both acid-labile and hydrogenation-sensitive functionalities.

protecting group strategy Boc deprotection orthogonal protection

Validated Application in Drug Discovery: Cathepsin S Inhibitor Synthesis

The (S)-enantiomer has been listed as a chemical input in the preparation of N(α)-2-benzoxazolyl-α-amino acid-(arylaminoethyl)amides, a series of potent, selective, and noncovalent cathepsin S inhibitors developed by a Novartis team. [1] While the publication does not isolate the contribution of this single building block, the study achieved inhibitors with nanomolar potency (e.g., compound 3 Ki < 10 nM) and demonstrated in vivo pharmacokinetic profiles, underscoring the compound's relevance in medicinal chemistry campaigns.

cathepsin S medicinal chemistry building block utilization

Tert-butyl (1-bromopropan-2-yl)carbamate (CAS 263410-21-5): Evidence-Based Application Scenarios for Procurement Decisions


Asymmetric Synthesis of Chiral 1,2-Diamines

The (S)-enantiomer serves as a chiral precursor for constructing enantiopure 1,2-diamines via nucleophilic displacement of the primary bromide with amines, followed by Boc deprotection. The defined stereochemistry ensures that the resulting diamine retains the desired configuration, a requirement for ligands and bioactive small molecules.

Preparation of Orthogonally Protected Amino Alcohols

Substitution of the primary bromide with oxygen nucleophiles (e.g., acetate, alkoxide) yields Boc-protected amino alcohols. The orthogonal Boc protection permits subsequent selective deprotection in the presence of base- or hydrogenation-sensitive groups, enabling convergent synthetic strategies. [1]

Medicinal Chemistry Building Block for Cathepsin S Inhibitors

The compound has been employed in a published series of cathepsin S inhibitors (Tully et al., 2006), validating its compatibility with multi-step medicinal chemistry workflows. Procurement of this exact enantiomer ensures consistency with literature procedures. [2]

Parallel Library Synthesis in Drug Discovery

Owing to its primary alkyl bromide, the compound reacts efficiently under mild SN2 conditions, making it suitable for high-throughput parallel synthesis of diverse compound libraries. The faster reaction kinetics relative to secondary bromide analogs reduce cycle times and increase throughput. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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